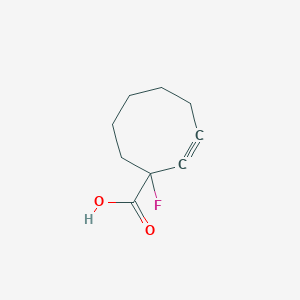

1-Fluorocyclooct-2-yne-1-carboxylic acid

Descripción general

Descripción

1-Fluorocyclooct-2-yne-1-carboxylic acid is a fluorinated cyclooctyne derivative with the molecular formula C9H11FO2. This compound is notable for its strained alkyne structure, which imparts unique reactivity, particularly in bioorthogonal chemistry applications .

Métodos De Preparación

The synthesis of 1-fluorocyclooct-2-yne-1-carboxylic acid typically involves the following steps:

Starting Materials: The synthesis begins with cyclooctyne derivatives.

Fluorination: Introduction of the fluorine atom is achieved using fluorinating agents under controlled conditions.

Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide or carboxylating reagents.

Análisis De Reacciones Químicas

Nucleophilic Acyl Substitution Reactions

The carboxylic acid group undergoes typical transformations via nucleophilic acyl substitution (NAS) mechanisms :

Mechanistic highlights:

-

SOCl<sub>2</sub> reaction : The hydroxyl group converts to a chlorosulfite intermediate, facilitating chloride displacement .

-

DCC-mediated amidation : Forms an O-acylisourea intermediate, enabling efficient coupling with amines .

Pd-Catalyzed C–H Functionalization

The carboxylic acid group directs regioselective C–H bond activation for glycosylation or arylation under palladium catalysis :

Example reaction :

Key observations :

-

Weak coordination of the carboxylic acid enables C–H bond activation without directing groups .

-

Compatible with late-stage functionalization of pharmaceuticals (e.g., SGLT-2 inhibitors) .

-

Mechanistic studies suggest radical intermediates via EPR evidence and TEMPO inhibition .

Strain-Promoted Cycloadditions

The cyclooctyne’s ring strain drives rapid [3+2] cycloadditions with azides or nitrones without copper catalysts:

Reaction with azides :

Features :

-

Fluorine’s electron-withdrawing effect increases triple bond reactivity.

-

Applications in bioorthogonal labeling due to fast kinetics (k ~ 0.1–1 M<sup>−1</sup>s<sup>−1</sup>).

Reduction and Ring-Opening Reactions

The strained alkyne undergoes selective reductions:

| Reagent | Product | Selectivity |

|---|---|---|

| DIBAL-H | Partially reduced dihydro derivative | Preserves carboxylic acid functionality . |

| H<sub>2</sub>, Pd/C | cis-Cyclooctene derivative | Syn addition due to steric constraints. |

Epoxidation and Rearrangements

Reacting the alkyne with dimethyldioxirane (DMDO) induces epoxidation followed by ring-opening rearrangements:

Alpha-Substitution Reactions

The α-hydrogen (relative to the carbonyl) participates in halogenation or alkylation under acidic/basic conditions :

-

Hell–Volhard–Zelinskii reaction : Introduces bromine at the α-position using PBr<sub>3</sub>/Br<sub>2</sub>.

-

Enolate formation : LDA deprotonates the α-H for subsequent alkylation.

This compound’s dual reactivity (carboxylic acid and strained alkyne) positions it as a versatile intermediate for drug synthesis, polymer chemistry, and bioorthogonal applications. Experimental validation of these pathways would require tailored optimization due to steric and electronic effects from the fluorine substituent.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Molecular Formula : C₉H₁₁FO₂

- Molecular Weight : 170.18 g/mol

- Structure : The compound features a cyclooctyne framework with a fluorine atom and carboxylic acid functional group, which enhances its reactivity and utility in organic synthesis.

Chemical Synthesis

1-Fluorocyclooct-2-yne-1-carboxylic acid serves as a versatile building block in organic synthesis. Its unique structure allows for the formation of various derivatives that can be utilized in the development of pharmaceuticals and agrochemicals.

- Case Study : A study demonstrated its use in synthesizing complex organic molecules through cycloaddition reactions, showcasing its effectiveness as a precursor for more complex structures .

Drug Delivery Systems

The compound is being explored for its potential in drug delivery systems due to its ability to form linkers that can attach therapeutic agents to targeting moieties.

- Application : Researchers have investigated the use of this compound in creating chemical linkers for cell purification and imaging techniques. This application is crucial for enhancing the specificity and efficacy of drug delivery systems .

Material Science

In material science, this compound has potential applications in the development of new materials with enhanced properties due to its unique structural features.

- Research Findings : Preliminary studies indicate that incorporating this compound into polymer matrices can improve mechanical strength and thermal stability, making it a candidate for advanced material applications .

Mecanismo De Acción

The primary mechanism of action for 1-fluorocyclooct-2-yne-1-carboxylic acid involves its participation in strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. The strained alkyne reacts with azides to form stable triazole linkages, a process that occurs efficiently under mild conditions and without the need for a catalyst . This reaction is highly specific and bioorthogonal, making it suitable for in vivo applications.

Comparación Con Compuestos Similares

1-Fluorocyclooct-2-yne-1-carboxylic acid can be compared with other cyclooctyne derivatives:

1-Cyclooctyne-1-carboxylic Acid: Lacks the fluorine atom, resulting in different reactivity and selectivity in chemical reactions.

Dibenzocyclooctyne (DBCO): Another strained alkyne used in bioorthogonal chemistry, but with a different structural framework and reactivity profile.

Bicyclo[6.1.0]nonyne (BCN): Similar strained alkyne used in click chemistry, but with distinct steric and electronic properties.

The uniqueness of this compound lies in its combination of a strained alkyne and a fluorine atom, which imparts unique reactivity and selectivity in various chemical reactions.

Actividad Biológica

1-Fluorocyclooct-2-yne-1-carboxylic acid (FCOCA) is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article delves into the biological activity of FCOCA, exploring its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

FCOCA features a cyclooctyne ring system with a fluorine atom and a carboxylic acid functional group. Its structure can be represented as follows:

This compound's unique geometry allows for specific interactions with biological targets, making it a candidate for various applications in drug development.

Antimicrobial Properties

Research indicates that FCOCA exhibits antimicrobial activity against various pathogens. In a study involving substituted amides derived from pyrazine-2-carboxylic acids, compounds similar to FCOCA demonstrated notable inhibition against Mycobacterium tuberculosis, suggesting potential applications in treating resistant bacterial infections .

The mechanism through which FCOCA exerts its biological effects is believed to involve the disruption of cellular processes. Its fluorine substituent may enhance lipophilicity, facilitating membrane penetration and interaction with intracellular targets. This is supported by findings that similar fluorinated compounds can influence enzyme activity and protein interactions .

1. Antitumor Activity

A significant study investigated the use of fluorinated compounds in cancer imaging and therapy. For instance, derivatives of fluorinated amino acids have shown promising results in targeting gliosarcoma tumors in animal models, highlighting the potential of FCOCA as a therapeutic agent or imaging probe . The uptake ratios of these compounds in tumor versus normal tissues indicate their effectiveness in distinguishing malignant cells.

2. Synthesis and Functionalization

The synthesis of FCOCA involves straightforward chemical transformations, allowing for the incorporation of various functional groups that could enhance its biological activity. A recent methodology reported efficient synthesis routes for creating functionalized derivatives suitable for biological evaluation .

Data Tables

The following table summarizes key findings related to the biological activity of FCOCA and its derivatives:

Propiedades

IUPAC Name |

1-fluorocyclooct-2-yne-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FO2/c10-9(8(11)12)6-4-2-1-3-5-7-9/h1-4,6H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYCOIOVUVGIUCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC#CC(CC1)(C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.